![molecular formula C12H6BrClS B13712275 1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)
1-Bromo-8-chlorodibenzo[b,d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-8-chlorodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6BrClS. It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic aromatic compound. This compound is characterized by the presence of both bromine and chlorine atoms attached to the dibenzothiophene core, making it a valuable intermediate in organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-8-chlorodibenzo[b,d]thiophene can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of dibenzothiophene. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-8-chlorodibenzo[b,d]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Electrophilic Substitution: Reagents such as aluminum chloride and iron(III) chloride are often used.
Oxidation: Reagents like potassium permanganate and chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzothiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1-Bromo-8-chlorodibenzo[b,d]thiophene has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent or drug precursor.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mécanisme D'action
The mechanism of action of 1-Bromo-8-chlorodibenzo[b,d]thiophene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in determining the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations and biological effects, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-8-chlorodibenzofuran: Similar in structure but contains an oxygen atom instead of sulfur.
8-Bromo-1-chlorodibenzo[b,d]thiophene: A positional isomer with the bromine and chlorine atoms swapped.
Dibenzothiophene: The parent compound without any halogen substitutions
Uniqueness
1-Bromo-8-chlorodibenzo[b,d]thiophene is unique due to the specific positioning of the bromine and chlorine atoms on the dibenzothiophene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C12H6BrClS |
|---|---|
Poids moléculaire |
297.60 g/mol |
Nom IUPAC |
1-bromo-8-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H |
Clé InChI |
BXKZLOWGYPHSSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)C3=C(S2)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)

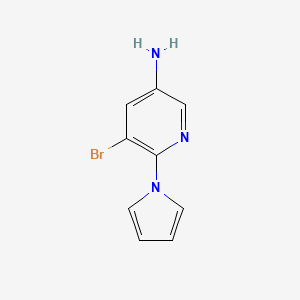

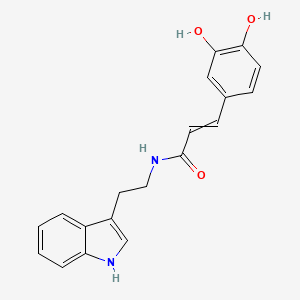
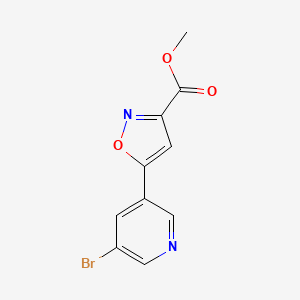
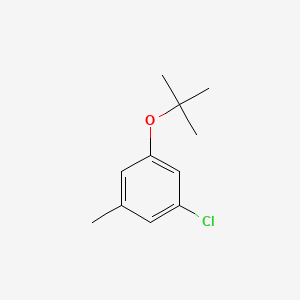


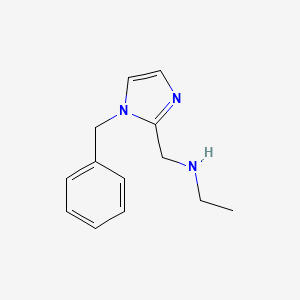
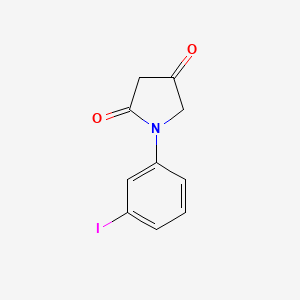
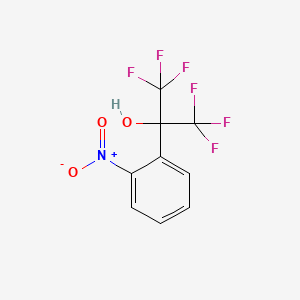
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

